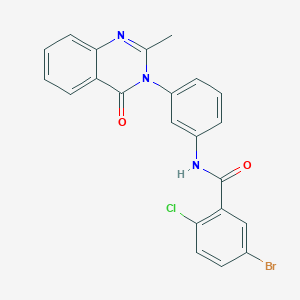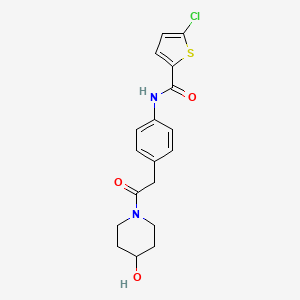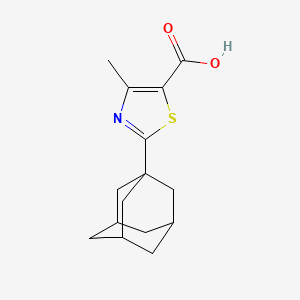
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid, also known as AMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a thiazole derivative that has an adamantyl group attached to it, which makes it a unique compound with distinct properties.
Wirkmechanismus
The exact mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to induce apoptosis by activating caspase-3 and caspase-9. It also inhibits the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In bacterial cells, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This suggests that 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid may have potential applications in the treatment of diseases such as arthritis and cancer, where the degradation of extracellular matrix proteins is involved. In vivo studies have shown that 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid. One area of interest is the development of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid's potential as a plant growth regulator and pesticide. Additionally, the synthesis of novel materials using 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid as a building block is an area of interest in material science. Further studies are also needed to fully understand the mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid involves the reaction of 2-aminothiazole with 1-adamantylcarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid. The yield of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been studied as a plant growth regulator and as a potential pesticide. In material science, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been explored for its potential applications in the synthesis of novel materials.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-8-12(13(17)18)19-14(16-8)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVDXTCTMCYLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)
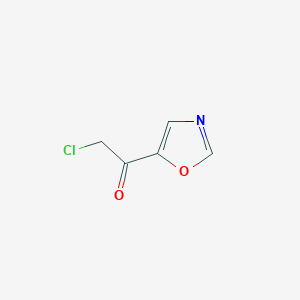
![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

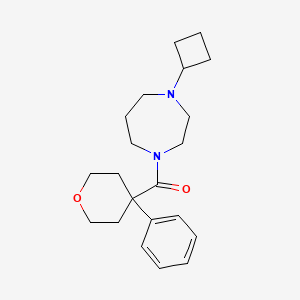
![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)
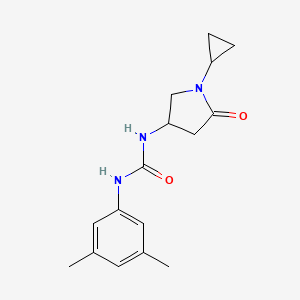

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)
